4,5-Dichloro-2-(2,2-difluoroethoxy)aniline
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Overview
Description
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline is a chemical compound characterized by the presence of chlorine, fluorine, and amine functional groups. It has a molecular weight of 242.05 g/mol and is known for its versatility in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline involves several steps. One efficient and practical route includes the use of catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction in a continuous flow reactor. This method yields the compound with a purity of 99.7% and an overall yield of 74.0% . Industrial production methods often focus on optimizing reaction steps to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenating agents like chlorine or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context .
Comparison with Similar Compounds
4,5-Dichloro-2-(2,2-difluoroethoxy)aniline can be compared with other similar compounds, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
These compounds share similar structural features but differ in the positions of the chlorine atoms around the aniline ring. The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these other compounds .
Properties
Molecular Formula |
C8H7Cl2F2NO |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
4,5-dichloro-2-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H7Cl2F2NO/c9-4-1-6(13)7(2-5(4)10)14-3-8(11)12/h1-2,8H,3,13H2 |
InChI Key |
LIXRZNFTTWJDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OCC(F)F)N |
Origin of Product |
United States |
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